molecular formula C13H9Cl2N3O2 B5715047 (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2,4-DICHLOROBENZOATE

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2,4-DICHLOROBENZOATE

Cat. No.: B5715047
M. Wt: 310.13 g/mol
InChI Key: WTSUHPKKNKNDRU-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2,4-DICHLOROBENZOATE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring, a methylene bridge, and a dichlorobenzoate moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2,4-DICHLOROBENZOATE typically involves the condensation of pyridine-2-carbaldehyde with 2,4-dichlorobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2,4-DICHLOROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzoates or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2,4-DICHLOROBENZOATE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its ability to form stable complexes with metal ions makes it a candidate for developing new metalloprotein inhibitors or probes for studying metal ion homeostasis in cells.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs for treating diseases such as cancer, bacterial infections, or neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength. It may also be used as a precursor for synthesizing specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with metal ions can inhibit metalloproteins, while its binding to nucleic acids can interfere with DNA replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2,5-DICHLOROBENZOATE
  • (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,4-DICHLOROBENZOATE
  • (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2,4-DIFLUOROBENZOATE

Uniqueness

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2,4-DICHLOROBENZOATE is unique due to its specific substitution pattern on the benzoate moiety, which influences its chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 4 positions of the benzoate ring enhances its electron-withdrawing properties, making it more reactive in nucleophilic substitution reactions compared to its analogs with different substitution patterns.

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2/c14-8-4-5-9(10(15)7-8)13(19)20-18-12(16)11-3-1-2-6-17-11/h1-7H,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSUHPKKNKNDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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